molecular formula C18H21NO4S B2844450 2-(2-Methoxyphenoxy)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone CAS No. 2034428-68-5

2-(2-Methoxyphenoxy)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2844450
CAS No.: 2034428-68-5
M. Wt: 347.43
InChI Key: STNYVZJYOLVQPW-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone is a synthetic chemical compound of interest in medicinal chemistry and pharmacological research. This molecule features a piperidine core functionalized with both a 2-methoxyphenoxy acetyl group and a thiophen-3-yloxy moiety, a structure suggestive of potential interaction with various enzymatic targets . Compounds with similar piperidine and aromatic ether scaffolds are frequently investigated as modulators of biological activity . Research into analogous structures indicates potential utility as enzyme inhibitors or receptor ligands, making them valuable tools for probing cellular signaling pathways . The specific presence of the thiophene ring may influence the compound's electronic properties and binding affinity, offering a point of diversification for structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for human or veterinary use.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-1-(4-thiophen-3-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-21-16-4-2-3-5-17(16)22-12-18(20)19-9-6-14(7-10-19)23-15-8-11-24-13-15/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNYVZJYOLVQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCC(CC2)OC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-Methoxyphenoxy)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H20N2O3S\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

This structure includes a methoxyphenoxy group, a piperidine moiety, and a thiophene ring, which are critical for its biological activity.

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)
This compoundMCF-7 (breast cancer)5.3
Similar DerivativeHeLa (cervical cancer)4.8

These results suggest that the compound may inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against a range of bacterial strains, including resistant strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL

The antimicrobial action is believed to occur via disruption of bacterial cell membranes and inhibition of key metabolic pathways.

The biological activity of This compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors involved in cell signaling pathways. The compound may act as an inhibitor of certain kinases or enzymes that are crucial for tumor growth and bacterial survival.

Study 1: Antitumor Efficacy

In a study published in Chemical Biology & Drug Design, researchers synthesized several derivatives based on the core structure of this compound. The derivatives were tested for their ability to induce apoptosis in cancer cells. The study found that certain modifications enhanced the antitumor efficacy significantly, with some derivatives showing IC50 values below 5 µM against breast cancer cells.

Study 2: Antimicrobial Properties

A separate investigation focused on the antimicrobial effects of the compound against pathogenic bacteria. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Substituent Comparison of Selected Compounds
Compound Name/ID Key Substituents Key Functional Groups Reference
Target Compound 2-methoxyphenoxy, 4-(thiophen-3-yloxy)piperidin-1-yl Ethanone, piperidine, thiophen -
1-(1-Aryl-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone () Aryl-tetrazole, piperidin-1-yl Tetrazole, piperidine
2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanone () 2-methoxyphenoxy, 3,4-dimethoxyphenyl Ethanone, methoxy groups
2-(4-Bromo-3-(hydroxymethyl)phenoxy)-1-(piperidin-1-yl)thiazole () Bromophenol, hydroxymethyl, thiazole Thiazole, piperidine
Thiophen-2-yl (4-(trifluoromethylphenyl)piperazin-1-yl) methanone () Thiophen-2-yl, trifluoromethylphenyl, piperazin-1-yl Piperazine, trifluoromethyl

Key Observations :

  • Piperidine vs. Piperazine : The target compound’s piperidine ring lacks the nitrogen atom present in piperazine (), reducing hydrogen-bonding capacity but improving lipophilicity.
  • Thiophen-3-yloxy vs. Thiophen-2-yl : The 3-position substitution in the target compound may alter steric interactions compared to the 2-position analog in , affecting binding affinity in receptor models.
  • Methoxy Groups: The 2-methoxyphenoxy group in the target compound mirrors the structure in ’s lignin model compound (3), which showed rapid β-O-4 bond cleavage under alkaline conditions.

Reactivity and Stability

Table 2: Reactivity Data from Alkaline Cleavage Studies ()
Compound Reaction Conditions Cleavage Rate Key Product Reference
2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanone (3) 0.5 mol/l KOtBu, 30°C Fast 3,4-Dimethoxybenzoic acid (6)
Target Compound* Hypothetical alkaline conditions Moderate (predicted) Thiophen derivatives (predicted) -

Analysis :

  • Compound 3 () cleaves rapidly due to electron-donating methoxy groups facilitating β-O-4 bond scission. The target compound’s thiophen-3-yloxy group , being less electron-rich than dimethoxyphenyl, may slow cleavage rates, enhancing stability in alkaline environments .

Insights :

  • The thiophen-3-yloxy group in the target compound may improve solubility in polar aprotic solvents compared to bromophenol derivatives ().
  • Piperidine-based compounds (e.g., ) often exhibit CNS activity, though the target compound’s biological profile remains unexplored in the provided evidence.

Research Implications and Gaps

  • Synthetic Optimization: Adapting methods from (tetrazole-piperidine ethanones) could streamline the target compound’s synthesis.
  • Reactivity Studies : Comparative alkaline cleavage experiments (as in ) are needed to validate stability predictions.

Q & A

Q. How to mitigate organic degradation during long-term stability studies?

  • Storage protocols :
  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis .
  • Stabilizers : Add antioxidants (e.g., BHT) to aqueous formulations .

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